3-Ethoxy-4-fluorobenzoyl chloride
Description
3-Ethoxy-4-fluorobenzoyl chloride (C₈H₆ClFO₂) is a benzoyl chloride derivative featuring an ethoxy (-OCH₂CH₃) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, which influence its reactivity and stability. The benzoyl chloride functional group (-COCl) makes it highly reactive toward nucleophiles, enabling its use in forming amides, esters, and other acylated products .
Properties
IUPAC Name |
3-ethoxy-4-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-8-5-6(9(10)12)3-4-7(8)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBHAWNQEGUPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluorobenzoyl chloride typically involves the chlorination of 3-ethoxy-4-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is usually performed in an inert solvent like dichloromethane.
Major Products
Nucleophilic Substitution: The major products are amides, esters, and thioesters.
Friedel-Crafts Acylation: The major products are aromatic ketones.
Scientific Research Applications
3-Ethoxy-4-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-fluorobenzoyl chloride depends on the specific application and the target moleculeThis can lead to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-ethoxy-4-fluorobenzoyl chloride with analogous compounds in terms of molecular properties, reactivity, and applications.
Table 1: Comparative Analysis of this compound and Related Compounds
Detailed Analysis
Functional Group Differences
- Benzoyl vs. Benzyl Chlorides : this compound reacts via nucleophilic acyl substitution (e.g., forming amides), while benzyl chlorides like 3-fluoro-4-methoxybenzyl chloride undergo SN2 reactions for alkylation .
- Sulfonyl vs. Benzoyl Chlorides : Sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) form sulfonamides, which are more thermally stable than benzoyl-derived amides due to stronger electron-withdrawing effects .
Substituent Effects Ethoxy vs. Fluorine Positioning: The 4-fluoro substituent in benzoyl chlorides deactivates the aromatic ring, directing electrophiles to the meta position. In contrast, 3-fluorophenylacetyl chloride lacks this regioselective control .
Reactivity Trends
- 4-Fluorobenzoyl chloride exhibits higher electrophilicity at the carbonyl carbon due to minimal steric hindrance, whereas the ethoxy group in this compound reduces reaction rates in crowded environments .
- Acetyl chlorides (e.g., 3-fluorophenylacetyl chloride) react faster than benzoyl chlorides in nucleophilic substitutions but are less stable toward hydrolysis .
Notes
- Values are inferred from structural analogs.
Biological Activity
3-Ethoxy-4-fluorobenzoyl chloride is an important compound in organic synthesis with diverse applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, applications, and related studies.
This compound is synthesized through the chlorination of 3-ethoxy-4-fluorobenzoic acid using chlorinating agents such as thionyl chloride or oxalyl chloride. The reaction typically occurs in inert solvents like dichloromethane or chloroform under reflux conditions. The molecular formula for this compound is C10H10ClF O2, indicating the presence of an ethoxy group and a fluorine atom on the benzene ring, which significantly influences its reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to participate in nucleophilic substitution reactions. It can react with various nucleophiles including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. Additionally, it can undergo Friedel-Crafts acylation with aromatic compounds, producing ketones that may have distinct biological properties.
The compound's mechanism of action is closely tied to its interactions with biomolecules. For instance, it can form covalent bonds with proteins or nucleic acids, potentially modulating their activity. This feature is particularly relevant in drug design where targeting specific enzymes or receptors is crucial.
Medicinal Chemistry
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor ligands. For example, studies have shown that fluorobenzoyl derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL .
Antibacterial Activity
Recent research has focused on the antibacterial activity of compounds derived from this compound. A notable study evaluated the structure-activity relationship (SAR) of thiosemicarbazides containing fluorobenzoyl groups. The results indicated that specific substitutions at the aryl position significantly enhanced antibacterial potency, highlighting the importance of fluorine substitution in developing effective antimicrobial agents .
Case Study 1: Antibacterial Fluorobenzoyl Compounds
A study published in December 2020 examined a series of fluorobenzoylthiosemicarbazides for their antibacterial efficacy against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. The findings demonstrated that certain fluorinated derivatives exhibited potent antibacterial activity due to their structural characteristics .
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluorobenzoyl Compounds
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A (Fluorobenzoyl) | 7.82 | Effective |
| Compound B (Trifluoromethyl derivative) | 15.63 | Moderate |
| Compound C (Non-fluorinated) | 125 | Ineffective |
Case Study 2: Synthesis and Evaluation of Antimicrobial Agents
Another research effort explored the synthesis of cyclic analogues of thiosemicarbazides with a 1,2,4-triazole scaffold based on the structure of this compound. The study assessed their antibacterial properties and found that these novel compounds demonstrated enhanced binding affinities to bacterial targets, suggesting potential as new therapeutic agents .
Q & A
Q. Advanced Research Focus
- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity.
- Reaction pathway modeling : Use DFT (e.g., Gaussian) to calculate transition state energies and identify rate-limiting steps .
- Solvent effect analysis : Apply COSMO-RS to model solvent polarity impacts on reaction kinetics.
How can researchers optimize the synthesis of amide derivatives from this compound while minimizing racemization?
Basic Research Focus
For chiral amine coupling:
- Low-temperature reactions (0–5°C) to suppress racemization.
- Coupling agents : Use Hünig’s base (DIPEA) or DMAP to enhance reactivity without racemization .
- Monitoring : Track enantiomeric excess via chiral HPLC or polarimetry post-purification.
What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
Q. Basic Research Focus
- GC-MS headspace analysis : Detect volatile impurities (e.g., residual solvents or HCl).
- ICP-OES : Quantify trace metal catalysts (e.g., Fe or Al from synthesis vessels).
- 19F NMR : Identify fluorinated byproducts with high specificity .
How does the electron-withdrawing ethoxy-fluorine substitution pattern influence the electrophilicity of the carbonyl group?
Advanced Research Focus
The meta-ethoxy and para-fluoro groups create a synergistic electronic effect:
- Para-fluorine : Enhances electrophilicity via inductive withdrawal.
- Meta-ethoxy : Ortho/para-directing resonance effects stabilize transition states in substitution reactions.
Experimental validation via Hammett σ constants or computational electrostatic potential maps (ESP) can quantify these effects .
What strategies mitigate competing side reactions (e.g., Friedel-Crafts acylation) when using this compound in aromatic systems?
Q. Advanced Research Focus
- Lewis acid modulation : Avoid AlCl₃ (promotes Friedel-Crafts) and opt for milder catalysts (e.g., FeCl₃).
- Solvent choice : Use non-polar solvents (toluene) over reactive ones (DCM) to suppress electrophilic aromatic substitution.
- Protecting groups : Pre-block reactive aromatic sites (e.g., -NH₂ or -OH) before acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
